4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%
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Overview
Description
4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid (4-FMTBA) is an organic compound with the molecular formula C11H9O2S. It is a yellow-colored solid that is insoluble in water. 4-FMTBA has been used in a variety of scientific research applications, due to its unique properties and chemical structure.
Scientific Research Applications
4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% has been used extensively in scientific research due to its unique properties and chemical structure. It has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a starting material in the synthesis of pharmaceuticals. Additionally, 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% has been used in the study of the structure and reactivity of organic molecules, as well as in the study of the structure and dynamics of biological systems.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes in the body, which can then lead to various biochemical and physiological effects. Additionally, 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% may interact with other molecules in the body, leading to changes in the structure and reactivity of those molecules.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% has been shown to inhibit the activity of certain proteins, such as thrombin, which is involved in blood clotting. Additionally, 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% has been shown to have antioxidant and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The major advantage of 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% is that it is relatively easy to synthesize. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to using 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% in lab experiments. For example, it is not very soluble in water and can be difficult to work with in certain types of experiments. Additionally, its effects on certain proteins and enzymes can vary depending on the concentration and other conditions of the experiment.
Future Directions
The potential future directions for research using 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% are numerous. For example, further research could be conducted to better understand the mechanism of action of 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% and its effects on various proteins and enzymes. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%, such as its potential use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore the potential applications of 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% in other areas, such as its potential use as a catalyst in the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the potential toxicity of 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% and to develop methods to reduce its toxicity.
Synthesis Methods
4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% is typically synthesized from 4-bromo-3-methylbenzoic acid, thiophenol, and sodium hydroxide. The synthesis begins by combining the 4-bromo-3-methylbenzoic acid and thiophenol in a reaction vessel. The reaction is then heated to a temperature of 80-90°C for 2-3 hours. This yields a yellow-colored product, which is then cooled and dissolved in a solution of sodium hydroxide. The solution is then heated to a temperature of 80-90°C for an additional 2-3 hours, yielding the desired 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95% product.
properties
IUPAC Name |
4-(5-formylthiophen-2-yl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNQGRZNSEWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689494 |
Source
|
Record name | 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-26-0 |
Source
|
Record name | 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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